![molecular formula C7H7NaO3S B1441562 Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate CAS No. 1354960-71-6](/img/structure/B1441562.png)
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate
Overview
Description
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is a chemical compound with the CAS Number: 1354960-71-6 . It has a molecular weight of 194.19 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is sodium hydroxy (5-methyl-2-thienyl)acetate . The InChI code for this compound is 1S/C7H8O3S.Na/c1-4-2-3-5(11-4)6(8)7(9)10;/h2-3,6,8H,1H3,(H,9,10);/q;+1/p-1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate is a powder that is stored at room temperature .Scientific Research Applications
Organic Semiconductor Development
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate: is a thiophene derivative, which is a critical component in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The unique electronic properties of thiophene derivatives make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The sodium salt form, such as Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate, can be used in coatings or added to materials to prevent oxidation and degradation of metals, thereby extending the life of industrial machinery and infrastructure .
Pharmaceutical Applications
Thiophene derivatives exhibit a range of pharmacological properties. They are used in the synthesis of compounds with anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . As a thiophene derivative, Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate could be a precursor in the synthesis of drugs with these therapeutic properties.
Synthesis of Biologically Active Compounds
The compound is involved in the synthesis of biologically active molecules. For instance, it can undergo condensation reactions to form aminothiophene derivatives through the Gewald reaction, which are important in medicinal chemistry for their biological activities .
Material Science
In material science, thiophene derivatives are utilized for their electrical and thermal properties. They can be incorporated into polymers to enhance conductivity and stability, making them useful in a variety of applications, from energy storage to smart materials .
Analytical Chemistry
In analytical chemistry, thiophene derivatives like Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate can be used as reagents or standards in chemical analyses. Their well-defined chemical properties allow for precise measurements and calibrations in various analytical techniques .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
sodium;2-hydroxy-2-(5-methylthiophen-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-4-2-3-5(11-4)6(8)7(9)10;/h2-3,6,8H,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYHUBJJDEVHI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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